



Optimal Concentration of MOPSO for Electrophoresis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Hydroxy-4- morpholinepropanesulphonic acid	
Cat. No.:	B1662656	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(N-Morpholino)-2-hydroxypropanesulfonic acid (MOPSO) is a zwitterionic buffer that has gained prominence in various biochemical and molecular biology applications. As one of "Good's buffers," MOPSO is valued for its minimal interaction with biological macromolecules and its pKa of approximately 6.9-7.2, which makes it an effective buffering agent in the physiological pH range of 6.5 to 7.9.[1][2][3][4] Its zwitterionic nature at this pH range also helps to minimize its electrophoretic mobility, which is a desirable characteristic for a running buffer. This application note provides a summary of validated concentrations of MOPSO for electrophoresis and detailed protocols for its use.

While direct comparative studies to determine the absolute "optimal" concentration of MOPSO for all electrophoresis applications are not extensively available in the current literature, this document compiles and presents concentrations that have been successfully utilized in various published research and protocols. These validated concentrations serve as an excellent starting point for the optimization of your specific electrophoresis experiments.

Physicochemical Properties of MOPSO



A comprehensive understanding of the properties of MOPSO is essential for its effective application in electrophoresis.

Property	Value	Reference
pKa (at 25 °C)	6.9 - 7.2	[1][2][4]
Useful pH Range	6.5 - 7.9	[1][3][4]
Molecular Weight	225.25 g/mol	
Appearance	White crystalline powder	_
Solubility in Water	High	[5]

Validated MOPSO Concentrations for Electrophoresis and Related Applications

The following table summarizes known concentrations of MOPSO buffer used in various laboratory applications, including those related to electrophoresis. These concentrations can be used as a starting point for the development and optimization of specific protocols.



Application	MOPSO Concentrati on	рН	Other Buffer Component s	Analyte	Source
Enzyme Assays & Protein Analysis	20 mM	7.0	10% (v/v) glycerol, 1 mM DTT	Proteins	[6][7]
Enzyme Assays	15 mM	7.0	1 mM MgCl ₂ , 0.1% Tween 20, 1 mM ascorbic acid, 1 mM dithiothreitol	Proteins	[8]
Protein Purification	10 mM	6.5	100 mM KCI	Proteins	[9]
Capillary Zone Electrophores is	Ionic strength of 0.01 M	-	Not specified	Small molecules	[1]
Protein Resuspensio n	Not specified	-	-	Proteins	[10]
Neurotrophin Purification	Preferred Buffer	-	Not specified	Proteins	[11]

Experimental Protocols

Protocol 1: Preparation of a 20 mM MOPSO Buffer for Protein Sample Preparation and Enzyme Assays

This protocol is based on concentrations used in published research for protein analysis and enzyme kinetics.[6][7]



Materials:

- MOPSO (MW: 225.25 g/mol)
- Deionized water
- 1 M NaOH or 1 M HCl for pH adjustment
- Glycerol (optional)
- Dithiothreitol (DTT) (optional)

Procedure:

- Calculate the required amount of MOPSO: For 1 liter of 20 mM MOPSO buffer, weigh out 4.505 g of MOPSO powder (0.02 mol/L * 225.25 g/mol).
- Dissolve the MOPSO: Add the weighed MOPSO to approximately 800 mL of deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.
- Adjust the pH: While monitoring with a calibrated pH meter, slowly add 1 M NaOH or 1 M
 HCl to adjust the pH to 7.0.
- Add optional components: If required for your application, add glycerol to a final concentration of 10% (v/v) and DTT to a final concentration of 1 mM. Note that DTT should be added fresh before use from a stock solution.
- Adjust to final volume: Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.
- Sterilization and Storage: Filter-sterilize the buffer through a 0.22 μm filter. Store at 4°C.

Protocol 2: Formulation of a MOPSO-Based Running Buffer for Protein Polyacrylamide Gel Electrophoresis (PAGE)



This protocol is adapted from a standard MOPS-SDS running buffer formulation, with MOPSO substituted for MOPS.[1] This serves as a starting point for optimization. The separation characteristics may differ from a standard MOPS buffer, and adjustments to run time and voltage may be necessary.

Materials:

- MOPSO (MW: 225.25 g/mol)
- Tris Base (MW: 121.14 g/mol)
- Sodium Dodecyl Sulfate (SDS)
- Ethylenediaminetetraacetic acid (EDTA), disodium salt, dihydrate (MW: 372.24 g/mol)
- Deionized water
- 1 M HCl for pH adjustment

Preparation of 20X MOPSO-SDS Running Buffer Stock (1 L):

- To approximately 700 mL of deionized water, add the following, stirring to dissolve completely between each addition:
 - MOPSO: 225.25 g (1 M)
 - Tris Base: 121.14 g (1 M)
 - SDS: 20 g (2% w/v)
 - EDTA: 7.44 g (20 mM)
- Adjust the pH to ~7.7 with 1 M HCl.
- Bring the final volume to 1 liter with deionized water.
- Store the 20X stock solution at room temperature.

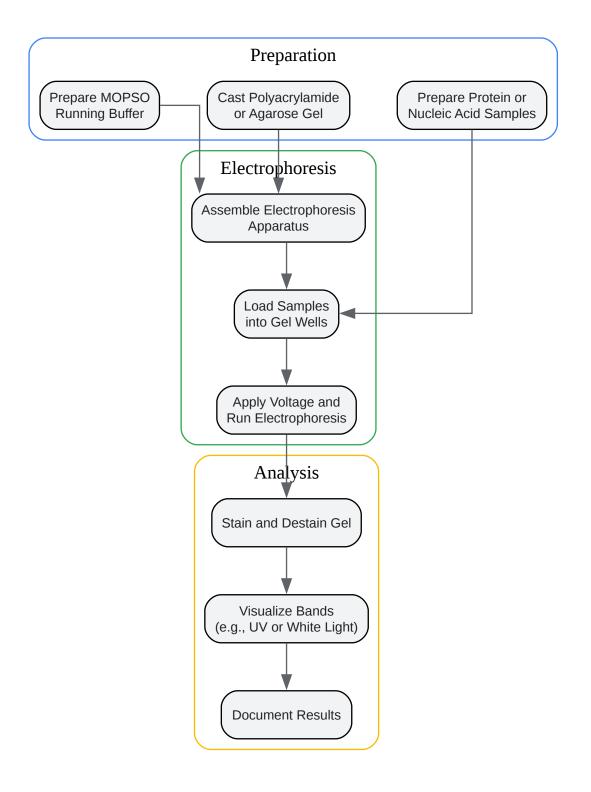
Preparation of 1X MOPSO-SDS Running Buffer (1 L):



- Add 50 mL of the 20X MOPSO-SDS Running Buffer stock to 950 mL of deionized water.
- Mix thoroughly. The 1X running buffer is now ready for use.

Visualizations Experimental Workflow for Electrophoresis



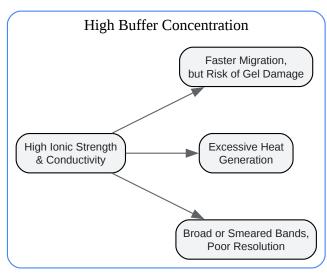


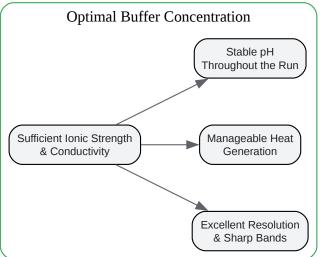
Click to download full resolution via product page

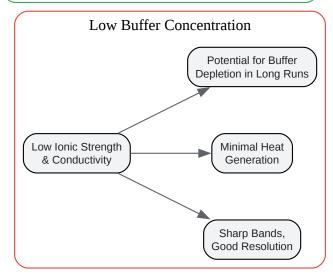
Caption: A generalized workflow for conducting gel electrophoresis, from preparation to analysis.



Impact of Buffer Concentration on Electrophoretic Separation









Click to download full resolution via product page

Caption: The relationship between buffer concentration and key parameters in electrophoresis.

Conclusion

MOPSO is a versatile and effective buffer for a range of electrophoresis applications, particularly when working within a neutral to slightly alkaline pH range. While a universally "optimal" concentration cannot be prescribed for all scenarios, the validated concentrations presented in this application note provide a solid foundation for protocol development. Researchers are encouraged to use these values as a starting point and to further optimize the MOPSO concentration to suit their specific sample types, electrophoresis systems, and desired separation outcomes. Careful consideration of the principles outlined in this document will contribute to achieving high-quality, reproducible results in electrophoretic separations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. bostonbioproducts.com [bostonbioproducts.com]
- 2. nbinno.com [nbinno.com]
- 3. arxiv.org [arxiv.org]
- 4. MOPSO Buffer (0.5 M, 6.9 pH) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. MOPSO Buffer 0.5M, pH 7.0 Novatein Biosciences [novateinbio.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. db-thueringen.de [db-thueringen.de]
- 8. US20140075600A1 Valencene synthase Google Patents [patents.google.com]
- 9. journals.iucr.org [journals.iucr.org]
- 10. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 11. US20020137893A1 Purification of NGF Google Patents [patents.google.com]



 To cite this document: BenchChem. [Optimal Concentration of MOPSO for Electrophoresis: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662656#optimal-concentration-of-mopso-for-electrophoresis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com